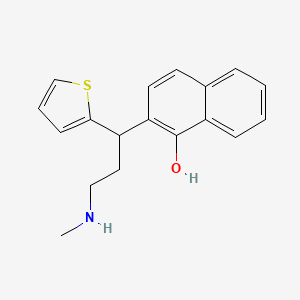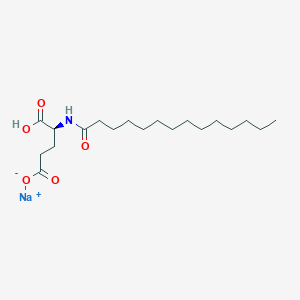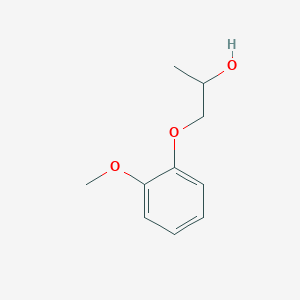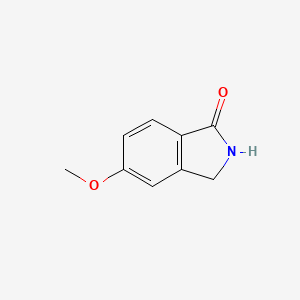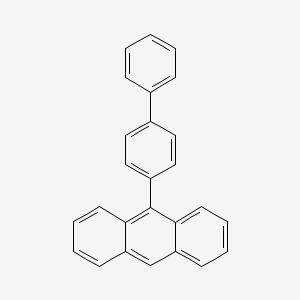
9-(Biphenyl-4-yl)anthracene
Descripción general
Descripción
9-(Biphenyl-4-yl)anthracene, also known as 9-BPA, is an organic compound belonging to the anthracene family. It is a white, crystalline solid with a molecular weight of 266.33 g/mol and a melting point of 175-176 °C. 9-BPA is a synthetic compound with a wide range of applications in scientific research, including its use in organic synthesis, as a photosensitizer, and in photochemistry. This compound has also been used in the study of biochemical and physiological effects, as well as in laboratory experiments.
Aplicaciones Científicas De Investigación
Fluorescent Chemosensors
Anthracene derivatives are renowned for their photophysical properties and chemical stability, making them ideal for developing functional fluorescent chemosensors. These chemosensors can detect specific ions or molecules, often with high sensitivity and selectivity .
Blue-Emitting Materials for OLEDs
Due to their efficient blue emission, anthracene moieties are frequently used in constructing materials for organic light-emitting diodes (OLEDs). They serve as the core structure for blue-emitting compounds in display and lighting technologies .
Organic Electronics
Anthracene-based compounds are crucial in the advancement of organic electronics. They are used in developing multifunctional materials for integrated devices such as organic light-emitting transistors (OLETs), organic field-effect optical waveguides (OFEWs), and organic electrofluorochromic devices .
Photophysical and Electrochemical Studies
Anthracene derivatives are synthesized for research into their photophysical and electrochemical properties. These studies contribute to a better understanding of their potential applications in various fields, including optoelectronics and sensing technologies .
Organic Photochemistry
The anthracene chromophore is significant in organic photochemistry development. Its structure-activity relationships are studied to design new compounds with desired photoreactive properties .
Mecanismo De Acción
Target of Action
Anthracene-based derivatives are known for their photophysical properties , suggesting that their targets could be related to light-sensitive processes or structures.
Mode of Action
The mode of action of 9-(Biphenyl-4-yl)anthracene is primarily through its interaction with light. As an anthracene derivative, it exhibits high thermal stability and blue emission with a high quantum yield . This suggests that it may interact with its targets by absorbing and emitting light, a process that can cause changes in the target’s state or activity.
Result of Action
The molecular and cellular effects of 9-(Biphenyl-4-yl)anthracene’s action are likely related to its photophysical properties. Its ability to absorb and emit light could potentially influence cellular processes that are sensitive to light. The specific effects would depend on the nature of its target .
Action Environment
The action, efficacy, and stability of 9-(Biphenyl-4-yl)anthracene can be influenced by various environmental factors. For instance, its photophysical properties suggest that light conditions could play a significant role. Additionally, factors such as temperature and pH could also impact its stability and activity .
Propiedades
IUPAC Name |
9-(4-phenylphenyl)anthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18/c1-2-8-19(9-3-1)20-14-16-21(17-15-20)26-24-12-6-4-10-22(24)18-23-11-5-7-13-25(23)26/h1-18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPLVQJGIYNHPIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C4C=CC=CC4=CC5=CC=CC=C53 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20622187 | |
| Record name | 9-([1,1'-Biphenyl]-4-yl)anthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20622187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-([1,1'-Biphenyl]-4-yl)anthracene | |
CAS RN |
323195-31-9 | |
| Record name | 9-([1,1'-Biphenyl]-4-yl)anthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20622187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4,5,9,10-Tetrabromo-2,7-dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B1592748.png)
![(S)-8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B1592749.png)
